molecular formula C18H20ClN3O3S B5503857 1-[(4-氯苯基)磺酰基]-N-(6-甲基-2-吡啶基)-4-哌啶甲酰胺

1-[(4-氯苯基)磺酰基]-N-(6-甲基-2-吡啶基)-4-哌啶甲酰胺

货号 B5503857
分子量: 393.9 g/mol
InChI 键: YGDMGWZSRAIDMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

  • The synthesis of related piperidine derivatives often involves the conjugate addition of amino groups to acetylenic sulfones, followed by intramolecular acylation and tautomerization. This process yields a range of cyclic enamine sulfones and piperidines (Back & Nakajima, 2000).

Molecular Structure Analysis

  • The structure of similar compounds has been investigated using techniques like X-ray crystallography. For instance, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol exhibits a chair conformation for the piperidine ring and a tetrahedral geometry around the sulfur atom (Girish et al., 2008).

Chemical Reactions and Properties

  • Chemical properties of related compounds are influenced by the nature of substitutions on the benzhydryl ring and sulfonamide ring. This affects their reactivity and interaction with other chemical entities (Vinaya et al., 2009).

Physical Properties Analysis

  • The physical properties of such compounds, including solubility and crystallization, can be significantly affected by the presence and position of specific functional groups (Kiani et al., 2013).

Chemical Properties Analysis

  • The chemical properties are characterized by their reactivity, particularly in the formation of sulfonamide derivatives. The nature and position of substituents play a crucial role in determining the chemical behavior of these compounds (Yan & Gao, 2000).

科学研究应用

合成与结构分析

  • Girish 等人 (2008) 的一项研究重点是合成相关化合物 [1-(甲苯-4-磺酰基)-哌啶-4-基]-甲醇,并使用 X 射线晶体学对其结构进行研究。这项研究可以深入了解类似化合物的结构特征,包括 1-[(4-氯苯基)磺酰基]-N-(6-甲基-2-吡啶基)-4-哌啶甲酰胺 (Girish 等人,2008)

抗癌潜力

  • Szafrański & Sławiński (2015) 合成了具有潜在抗癌活性的新型磺酰胺化合物。其中一种化合物对白血病、结肠癌和黑色素瘤表现出显着的活性。这表明 1-[(4-氯苯基)磺酰基]-N-(6-甲基-2-吡啶基)-4-哌啶甲酰胺也可能具有潜在的抗癌应用 (Szafrański & Sławiński,2015)

阿尔茨海默病研究

  • Rehman 等人 (2018) 合成了 3-[(5-{1-[(4-氯苯基)磺酰基]-3-哌啶基}-1,3,4-恶二唑-2-基)硫烷基]丙酰胺的 N-取代衍生物,并将其评估为阿尔茨海默病的候选药物。研究表明在神经系统疾病中具有潜在用途,这可以扩展到 1-[(4-氯苯基)磺酰基]-N-(6-甲基-2-吡啶基)-4-哌啶甲酰胺等化合物 (Rehman 等人,2018)

抗菌应用

  • Vinaya 等人 (2009) 合成了 1-二苯甲基-磺酰基-4-(3-(哌啶-4-基)丙基)哌啶的衍生物,并评估了它们的抗菌活性。这表明类似化合物具有潜在的抗菌应用,包括 1-[(4-氯苯基)磺酰基]-N-(6-甲基-2-吡啶基)-4-哌啶甲酰胺 (Vinaya 等人,2009)

酶抑制研究

  • Iqbal 等人 (2017) 关于合成带有 1,3,4-恶二唑核的氮杂烷的 N-取代乙酰胺衍生物的研究揭示了它们的抗菌潜力。这表明类似化合物(例如 1-[(4-氯苯基)磺酰基]-N-(6-甲基-2-吡啶基)-4-哌啶甲酰胺)具有可能的酶抑制特性 (Iqbal 等人,2017)

属性

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-13-3-2-4-17(20-13)21-18(23)14-9-11-22(12-10-14)26(24,25)16-7-5-15(19)6-8-16/h2-8,14H,9-12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDMGWZSRAIDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。